4-(Diethoxyphosphorylmethyl)benzaldehyde
Overview
Description
4-(Diethoxyphosphorylmethyl)benzaldehyde (DEPB) is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. It is a derivative of benzaldehyde, a common aromatic compound found in many plants and foods. Its chemical structure is composed of a benzene ring with an oxygen atom and a diethoxyphosphorylmethyl group attached. DEPB is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Regioselective Protection in Synthetic Chemistry
The chemical structure of 4-(Diethoxyphosphorylmethyl)benzaldehyde suggests its potential use in regioselective protection, a key process in synthetic chemistry. This involves selectively protecting one reactive site in a molecule while leaving others available for further chemical reactions. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was successfully accomplished, highlighting the importance of precise functional group manipulation in complex organic syntheses (Plourde & Spaetzel, 2002).
Analytical Chemistry and Drug Analysis
In analytical chemistry, derivatives of benzaldehyde, similar to this compound, are used as derivatizing agents to facilitate the analysis of potential pharmaceutical compounds. A study utilized 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent for the quantitative analysis of methoxyamine (MX), a potential anti-cancer drug, showcasing the role of benzaldehyde derivatives in enhancing the detection and quantification of therapeutic agents (Liao et al., 2005).
Material Science and Photonic Applications
The structurally related 4-(alkoxysilyl)benzaldehyde diethyl acetals have been utilized in material science for synthesizing porphyrin-silica hybrids (PSHs), which find applications in photonics and nanotechnology. The study highlights the selective deprotection of these acetals and their subsequent use in creating materials with specific structural and photonic properties (Ishida et al., 2010).
Molecular Docking and Pharmaceutical Studies
Derivatives of benzaldehyde, akin to this compound, have been studied for their molecular docking behaviors, indicating their potential role in pharmaceutical drug design and development. The study on 4-methoxybenzaldehyde explores its inhibitory activity on enzymes like Tyrosinase, which is crucial in controlling pigmentation and browning in foods and possibly in therapeutic applications (Ghalla et al., 2018).
Polymer Science and Conductivity
The derivatives of benzaldehyde are also significant in polymer science. A study synthesizes bis-aldehyde monomers, including derivatives similar to this compound, and investigates their electrical conductivity, showcasing the relevance of such compounds in creating conductive polymers with potential applications in electronics and materials science (Hafeez et al., 2019).
Safety and Hazards
Future Directions
Several newly synthesized organophosphonates, including related compounds, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . These compounds showed high selectivity and activity against certain strains, suggesting potential future applications in the development of new antimicrobial agents .
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUMRMVANEEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563617 | |
Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125185-25-3 | |
Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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